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Compound of Interest

Compound Name: CDLI-5

Cat. No.: B15580067 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "CDLI-5" did not yield specific information for a compound with this

designation. The following information pertains to the inhibition of Cyclin-dependent kinase-like

5 (CDKL5), as it is highly probable that "CDLI-5" is a typographical error or a less common

identifier for a CDKL5 inhibitor. The current literature review did not identify specific in vivo

dosage data for a compound named CDLI-5 or other specific CDKL5 inhibitors due to

challenges such as low blood-brain barrier penetration of existing compounds. Therefore, these

application notes focus on the available in vitro data and generalized protocols.

Introduction to CDKL5 and the Rationale for
Inhibition
Cyclin-dependent kinase-like 5 (CDKL5) is a serine/threonine kinase predominantly expressed

in the brain and is crucial for normal neuronal development and function.[1] Pathogenic

mutations in the CDKL5 gene, leading to a loss of kinase function, result in CDKL5 Deficiency

Disorder (CDD), a severe X-linked neurodevelopmental disorder characterized by early-onset

intractable epilepsy, severe intellectual disability, and motor impairments.[2][3][4][5] Given that

the loss of CDKL5's catalytic activity is central to the disease's pathology, the study of CDKL5

inhibition is critical for understanding its physiological roles and for the development of targeted

therapeutics.[1][3][4]
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Mechanism of Action and Signaling Pathways of
CDKL5
CDKL5 is a key regulator of synaptic and network development.[3][4] Its activity is, in part,

regulated by its phosphorylation status, which influences its subcellular localization.[1] For

example, phosphorylation by Dyrk1a can lead to its translocation to the cytoplasm, while

dephosphorylation by protein phosphatase 1 (PP1) following NMDA receptor activation also

promotes its accumulation in the cytoplasm.[1] CDKL5 itself can undergo autophosphorylation,

which likely regulates its own activity.[1]

Downstream, CDKL5 has been shown to influence synaptic plasticity, in part by regulating the

function of AMPA-type glutamate receptors.[2][3][5] Studies on rodent models with Cdkl5

knockout have indicated increased activity of GSK3β and often enhanced long-term

potentiation (LTP), suggesting a complex role for CDKL5 in synaptic function.[2][5] Loss of

CDKL5 has also been associated with a reduction in the number of excitatory synapses and

altered levels of postsynaptic density proteins like PSD-95.[3][4]
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CDKL5 Regulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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